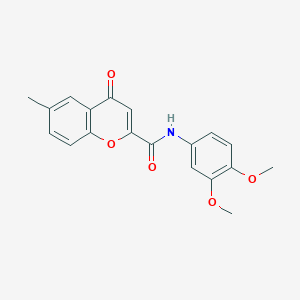

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(3,4-Dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a 4H-chromene-4-one core substituted with a methyl group at position 6 and a carboxamide moiety at position 2. The carboxamide is further linked to a 3,4-dimethoxyphenyl group. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects . The 4-oxo group enhances electrophilic reactivity, while the methyl substituent may improve lipophilicity and metabolic stability. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with enhanced binding to aromatic receptor pockets .

Properties

Molecular Formula |

C19H17NO5 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO5/c1-11-4-6-15-13(8-11)14(21)10-18(25-15)19(22)20-12-5-7-16(23-2)17(9-12)24-3/h4-10H,1-3H3,(H,20,22) |

InChI Key |

OCZDWUODLJNATO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like EDCI.HCl and DMAP .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways.

Industry: It is used in the development of new materials and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins involved in cell growth and proliferation, leading to its potential anticancer effects. Additionally, its antioxidant and anti-inflammatory properties contribute to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related compounds highlights key differences in core backbones, substituent positions, and bioactivities:

Key Findings

The azanium chloride derivative exhibits a charged nitrogen center, enabling ionic interactions absent in the neutral chromene-based target compound.

Substituent Effects: The 2-carboxamide group in the target compound contrasts with the 3-carboxaldehyde in ’s chromene derivative. The carboxamide’s hydrogen-bonding capacity may improve target affinity, while the aldehyde’s electrophilicity could limit stability .

Bioactivity Insights: Compound-1 and -2 demonstrate neurotrophic effects, suggesting that the 3,4-dimethoxyphenyl group is critical for neuronal activity. Rip-B lacks reported bioactivity despite its dimethoxyphenyl group, underscoring the importance of core structure in determining function.

Synthetic Accessibility :

- Rip-B’s straightforward synthesis (80% yield) contrasts with the likely multistep synthesis of the target compound, which would require chromene ring formation and carboxamide coupling.

- The azanium chloride derivative involves complex intermediates, reflecting challenges in synthesizing charged alkaloid analogs.

Biological Activity

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, characterized by a unique structure that includes a dimethoxy-substituted phenyl group and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent.

Molecular Structure and Properties

- Molecular Formula : C18H17N1O4

- Molecular Weight : 325.36 g/mol

- Chemical Structure : The compound features a fused benzene and pyran ring, typical of chromenes, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active or allosteric sites on target proteins, thus modulating their activity.

- Cytotoxic Effects : Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including:

- HL-60 (human leukemia)

- MOLT-4 (human lymphoblastic leukemia)

- MCF-7 (breast cancer) .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance:

- A study reported that this compound demonstrated cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .

- Another investigation highlighted its potential in inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(2-hydroxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide | Structure | Anticancer activity against MCF-7 cells |

| N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide | Structure | Moderate cytotoxic effects |

| N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide | Structure | Strong enzyme inhibition properties |

Research Findings and Data Tables

Recent studies have focused on the synthesis and evaluation of the biological activities of chromene derivatives, including this compound. Key findings include:

- Cytotoxicity Assays : The compound was assessed against multiple cancer cell lines using the XTT cell viability assay. Results indicated promising cytotoxic activities comparable to established chemotherapeutics like etoposide and camptothecin .

- Molecular Docking Studies : In silico studies provided insights into the binding affinities of the compound with various enzymes, revealing strong interactions that support its potential as an enzyme inhibitor .

- Structure–Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to significantly influence the biological activity, indicating the importance of molecular modifications in enhancing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.